1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane dihydrochloride
Description
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane dihydrochloride is a sulfonylated diazepane derivative characterized by a 1,4-diazepane backbone substituted with a dimethylimidazole sulfonyl group and two hydrochloric acid counterions. The compound’s molecular formula is C₁₅H₂₂Cl₂N₄O₂S₂, with a molecular weight of approximately 441.40 g/mol (calculated from ’s base compound and dihydrochloride adjustment). The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmacological or biochemical applications .
Synthesis likely involves sulfonylation of 1,4-diazepane with 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride, followed by salt formation via HCl treatment. Analogous methods are described in for chlorination of imidazole derivatives using SOCl₂.
Properties
IUPAC Name |
1-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2S.2ClH/c1-9-12-10(8-13(9)2)17(15,16)14-6-3-4-11-5-7-14;;/h8,11H,3-7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNFNSAXNKNVGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane dihydrochloride (CAS: 1949816-48-1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic implications based on recent research findings.
Basic Information
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H20Cl2N4O2S |
| Molecular Weight | 331.27 g/mol |
| CAS Number | 1949816-48-1 |
| Purity | 95% |
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in cellular signaling pathways, particularly those associated with cancer progression.
- Modulation of Gene Expression : It may influence the expression of genes related to cell proliferation and apoptosis, which is critical in cancer therapy.
Anticancer Properties
Several studies have investigated the anticancer properties of this compound:
- In vitro studies demonstrated significant inhibition of cancer cell lines such as SW480 and HCT116 with IC50 values of 2 μM and 0.12 μM respectively .
- In vivo studies using xenograft models indicated that the compound reduced tumor growth and expression of proliferation markers like Ki67 .
Neuroprotective Effects
Emerging evidence suggests that this compound may also possess neuroprotective properties. Preliminary studies indicate its potential to protect neuronal cells from oxidative stress-induced damage, possibly through the modulation of antioxidant pathways.
Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal evaluated the efficacy of the compound on colorectal cancer models. The results indicated:
- Tumor Size Reduction : Significant reduction in tumor size compared to control groups.
- Survival Rates : Improved survival rates in treated groups versus untreated controls.
Study 2: Neuroprotection in Animal Models
Another investigation assessed the neuroprotective effects of the compound in rodent models of neurodegeneration. Key findings included:
- Reduction in Neuronal Loss : Treated animals exhibited less neuronal loss compared to untreated groups.
- Behavioral Improvements : Enhanced cognitive function was observed in treated subjects.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in pharmaceutical research primarily as a potential therapeutic agent. Its structural characteristics suggest various mechanisms of action:
Antimicrobial Activity :
Research indicates that compounds with imidazole and sulfonamide functionalities often exhibit antimicrobial properties. Studies have explored the effectiveness of similar imidazole derivatives against bacterial strains, suggesting potential for this compound in developing new antibiotics .
Anticancer Properties :
Preliminary investigations into the anticancer effects of related imidazole derivatives have indicated that they may inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest. The sulfonyl group enhances solubility and bioavailability, making it a candidate for further development in oncology .
Pharmacological Insights
Pharmacological studies have highlighted the following potential applications:
CNS Activity :
The diazepane structure suggests possible anxiolytic or sedative effects similar to benzodiazepines. Research into related compounds has shown promise in treating anxiety disorders, which warrants investigation into this specific derivative's efficacy in neuropharmacology .
Enzyme Inhibition :
The sulfonyl moiety is known to interact with various enzymes. Compounds containing this group have been studied for their ability to inhibit carbonic anhydrase and other enzyme classes, indicating potential applications in treating conditions like glaucoma or metabolic disorders .
Material Science Applications
Beyond biological applications, this compound's unique chemical structure may find utility in material science:
Polymer Development :
The incorporation of sulfonamide and imidazole groups into polymer matrices could enhance properties such as thermal stability and conductivity. Research into similar compounds has shown that they can improve the mechanical properties of polymers used in electronics and coatings .
Case Study 1: Antimicrobial Efficacy
A study examining a series of imidazole derivatives demonstrated that modifications to the side chains significantly affected antimicrobial potency. The inclusion of a sulfonyl group was crucial for enhancing activity against Gram-positive bacteria, suggesting that 1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane dihydrochloride could be a lead compound for further development .
Case Study 2: Neuropharmacological Assessment
In a neuropharmacological assessment involving diazepane derivatives, researchers found that certain modifications led to increased anxiolytic effects in animal models. This supports the hypothesis that similar structural features in this compound could yield beneficial effects in treating anxiety disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from related molecules are highlighted below:
Table 1: Comparative Analysis of Key Compounds
Key Differentiators:
Electronic and Steric Effects: The dimethylimidazole sulfonyl group in the target compound provides moderate electron density compared to the nitroimidazole derivatives in and , which exhibit higher reactivity due to nitro groups .
Solubility and Bioavailability :
- The dihydrochloride salt of the target compound offers superior aqueous solubility over neutral analogs like the thiophene-carbonyl derivative in .
Pharmacological Potential: Nitroimidazole derivatives () are well-documented for antiparasitic and antibacterial applications, whereas the dimethylimidazole sulfonyl group may favor kinase or receptor modulation due to its resemblance to histidine residues .
Research Findings and Limitations
However, inferences from structural analogs suggest:
- Stability : The dimethylimidazole group likely enhances metabolic stability compared to nitro-containing analogs .
- Synthetic Challenges : Sulfonylation and dihydrochloride salt formation require precise conditions to avoid side reactions, as seen in ’s chlorination methodology .
Further studies are needed to validate these hypotheses, particularly regarding binding affinity, toxicity, and in vivo performance.
Preparation Methods
General Synthetic Strategy
The synthesis of 1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane dihydrochloride typically follows these key steps:
Step 1: Preparation of the sulfonyl chloride intermediate
The 1,2-dimethylimidazole-4-sulfonyl chloride is synthesized by sulfonation of 1,2-dimethylimidazole followed by chlorination to form the sulfonyl chloride functional group. This intermediate is critical for subsequent sulfonamide bond formation.Step 2: Nucleophilic substitution with 1,4-diazepane
The sulfonyl chloride intermediate reacts with 1,4-diazepane under controlled conditions to form the sulfonamide linkage. This step is typically carried out in an anhydrous solvent such as dichloromethane or dimethylformamide, with a base (e.g., triethylamine or pyridine) to scavenge the released HCl and drive the reaction to completion.Step 3: Salt formation (dihydrochloride)
The free base sulfonamide product is converted into its dihydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, enhancing the compound’s solubility and stability for isolation.
Detailed Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Sulfonyl chloride formation | Sulfonation agent (e.g., chlorosulfonic acid), controlled temperature (0–5 °C) | Requires careful temperature control to avoid decomposition |
| Sulfonamide formation | 1,4-diazepane, base (triethylamine/pyridine), solvent (DCM/DMF), inert atmosphere, room temperature to 40 °C | Base neutralizes HCl; reaction time varies 4–24 h depending on scale |
| Salt formation | HCl gas or HCl in ether/methanol, low temperature (0–5 °C) | Ensures formation of stable dihydrochloride salt |
Research Findings and Data from Related Compounds
The synthesis of related sulfonamide derivatives, such as 1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-piperazine, follows analogous sulfonyl chloride intermediate formation and nucleophilic substitution steps, confirming the robustness of this approach for heterocyclic amines.
The use of inert atmosphere and anhydrous solvents is critical to prevent hydrolysis of the sulfonyl chloride intermediate and to maximize yield and purity.
Purification is commonly achieved by recrystallization from suitable solvents or chromatographic techniques, although for scale-up, crystallization of the dihydrochloride salt is preferred due to improved stability.
Comparative Table of Preparation Parameters
| Parameter | Typical Range/Condition | Impact on Yield/Purity |
|---|---|---|
| Temperature (sulfonyl chloride formation) | 0–5 °C | Prevents side reactions and decomposition |
| Solvent choice | Dichloromethane, Dimethylformamide | Influences solubility and reaction rate |
| Base | Triethylamine, Pyridine | Neutralizes HCl, drives reaction forward |
| Reaction time | 4–24 hours | Longer times may improve conversion but risk side reactions |
| Salt formation method | HCl gas or HCl in ether/methanol | Enhances compound stability and isolation |
| Purification | Recrystallization, chromatography | Ensures high purity for research or pharmaceutical use |
Q & A
Q. How can researchers optimize the synthesis of 1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane dihydrochloride to improve yield and purity?
Methodological Answer:
- Experimental Design: Use Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, stoichiometry of reactants). For example, a 3-factor (temperature, pH, reaction time) Box-Behnken design reduces experimental runs while identifying optimal conditions .
- Analytical Validation: Monitor reaction progress via HPLC or LC-MS to track intermediate formation and final product purity. Compare retention times with reference standards.
- Purification Strategies: Employ column chromatography (silica gel, gradient elution with methanol/chloroform) followed by recrystallization in ethanol/water mixtures to isolate high-purity crystals.
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Analysis: Use H and C NMR (D₂O or DMSO-d₆) to confirm sulfonyl and diazepane moieties. Key signals: sulfonyl group (H: δ 3.2–3.5 ppm; C: δ 45–50 ppm), imidazole protons (H: δ 7.1–7.4 ppm) .
- Mass Spectrometry: ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H] at m/z 345.3).
- HPLC Purity: C18 column (acetonitrile/0.1% TFA buffer) with UV detection at 254 nm; purity >98% required for biological assays.
Advanced Research Questions
Q. How can contradictions in biological activity data (e.g., inconsistent IC₅₀ values) for this compound be resolved?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., cell line passage number, incubation time, buffer composition). Use internal controls (e.g., reference inhibitors) across labs.
- Mechanistic Profiling: Perform binding assays (SPR, ITC) to measure direct interactions with target proteins vs. indirect effects (e.g., metabolic interference) .
- Meta-Analysis: Apply statistical tools (ANOVA, Tukey’s HSD) to compare datasets from multiple studies, identifying outliers or confounding variables (e.g., solvent DMSO concentration) .
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses in protein active sites (e.g., ATP-binding pockets). Validate with MD simulations (GROMACS) to assess stability over 100 ns trajectories .
- QSAR Modeling: Build regression models (e.g., Random Forest, PLS) using descriptors like logP, polar surface area, and H-bond donors to predict activity across homologs .
- Free Energy Calculations: Apply MM/GBSA to estimate binding affinities, correlating with experimental ΔG values from ITC .
Q. How can researchers design stability studies to evaluate the compound under varying storage conditions?
Methodological Answer:
- Forced Degradation: Expose the compound to stressors (heat: 40–60°C; light: UV 254 nm; humidity: 75% RH) for 1–4 weeks. Monitor degradation via HPLC .
- Kinetic Analysis: Fit degradation data to zero/first-order models to calculate shelf life (t₉₀). Activation energy (Eₐ) derived from Arrhenius plots predicts long-term stability .
Q. What advanced methodologies are recommended for studying the compound’s membrane permeability and in vivo pharmacokinetics?
Methodological Answer:
- Caco-2 Assays: Measure apical-to-basolateral transport to predict intestinal absorption. Use LC-MS/MS for quantification .
- Microsomal Stability: Incubate with liver microsomes (human/rat) to assess metabolic clearance. Identify metabolites via HRMS .
- In Vivo PK: Administer IV/PO doses in rodents. Collect plasma samples at 0–24h; calculate AUC, Cₘₐₓ, t₁/₂ using non-compartmental analysis (Phoenix WinNonlin) .
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
